molecular formula C15H11NO2S B13901350 2-Benzyl-1,3-benzothiazole-6-carboxylic acid

2-Benzyl-1,3-benzothiazole-6-carboxylic acid

Cat. No.: B13901350
M. Wt: 269.3 g/mol
InChI Key: HJMQYCAMAQRZQB-UHFFFAOYSA-N
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Description

2-Benzyl-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzyl group attached to the nitrogen atom of the benzothiazole ring and a carboxylic acid group at the 6th position of the benzothiazole ring.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1,3-benzothiazole-6-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation, sodium borohydride (NaBH₄) for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

2-Benzyl-1,3-benzothiazole-6-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Benzyl-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the formation of K1 capsules in uropathogenic Escherichia coli by targeting specific enzymes . The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Benzyl-1,3-benzothiazole-6-carboxylic acid include other benzothiazole derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of a benzyl group and a carboxylic acid group, which contributes to its specific biological activities and potential therapeutic applications .

Properties

Molecular Formula

C15H11NO2S

Molecular Weight

269.3 g/mol

IUPAC Name

2-benzyl-1,3-benzothiazole-6-carboxylic acid

InChI

InChI=1S/C15H11NO2S/c17-15(18)11-6-7-12-13(9-11)19-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,18)

InChI Key

HJMQYCAMAQRZQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(S2)C=C(C=C3)C(=O)O

Origin of Product

United States

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